molecular formula C8H8ClNO2 B1583080 n-(4-Chlorophenyl)glycine CAS No. 5465-90-7

n-(4-Chlorophenyl)glycine

Cat. No.: B1583080
CAS No.: 5465-90-7
M. Wt: 185.61 g/mol
InChI Key: FWALJUXKWWBNEO-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)glycine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a glycine moiety substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(4-Chlorophenyl)glycine can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzylamine with glyoxylic acid. The reaction typically proceeds under acidic conditions, and the product is isolated through crystallization.

Industrial Production Methods: In an industrial setting, this compound can be produced via a multi-step process. The initial step involves the chlorination of benzene to produce 4-chlorobenzene. This intermediate is then subjected to nitration, reduction, and subsequent reaction with glycine under controlled conditions to yield the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can yield amine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products:

    Oxidation: 4-chlorobenzoic acid.

    Reduction: 4-chlorophenylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Chlorophenyl)glycine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

N-(4-Chlorophenyl)glycine can be compared with other similar compounds such as:

    N-(4-Bromophenyl)glycine: Similar structure but with a bromine atom instead of chlorine. It may exhibit different reactivity and biological activity.

    N-(4-Methylphenyl)glycine:

    N-(4-Nitrophenyl)glycine: The presence of a nitro group can significantly alter the compound’s reactivity and biological effects.

Uniqueness: this compound is unique due to the presence of the chlorine atom, which imparts specific chemical reactivity and potential biological activities that differ from its analogs.

Properties

IUPAC Name

2-(4-chloroanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-6-1-3-7(4-2-6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWALJUXKWWBNEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00282445
Record name N-(4-Chlorophenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5465-90-7
Record name 5465-90-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25860
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Chlorophenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the suspension of ethyl N-(4-chlorophenyl)-glycinate (10.4 g) in ethanol (4 ml) the solution of NaOH (4 g) in water (40 ml) was added. Upon heating a clear solution is formed, which is refuxed for 0.5 h. The solution is decolorized with activated carbon and filtered while hot. The filtrate is cooled in an ice bath and conc. HCl (5 ml) is added dropwise with stirring (pH 1-2). The precipitate formed is collected by suction filtration and washed with water. After drying in vacuo N-(4-chlorophenyl)-glycine (6.51 g) is obtained as colourless crystals.
Quantity
10.4 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why did the Strecker synthesis fail to produce α-(4-pyridyl)-N-(4-chlorophenyl)glycine?

A1: The Strecker synthesis, while versatile for many amino acids, faltered in this specific case. Research [] indicates that the presence of the electron-withdrawing 4-pyridyl group hindered the reaction. Instead of the desired amino acid, the reaction yielded 4-pyridinecarboxanilide. This suggests that the Strecker synthesis might not be suitable for amino acids with strong electron-withdrawing substituents.

Q2: How does the structure of N-phenylglycine analogues affect their performance in dentin bonding?

A2: The study [] investigated N-(4-chlorophenyl)-glycine (NCPG), N-methyl-N-(4-chlorophenyl)-glycine (NMNCPG), and N-(3,4-dichlorophenyl)-glycine (NDCPG) in a dentin-bonding protocol. The results showed that electron-withdrawing chlorine substituents on the aromatic ring influenced both the bonding strength and the effective concentration range of these compounds. Specifically, NMNCPG, with a methyl group also attached to the nitrogen, showed superior bonding strength compared to NCPG and NDCPG. This highlights the impact of even subtle structural modifications on the material properties and potential applications of these compounds.

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